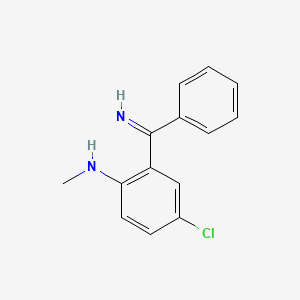

2-(Methylamino)-5-chlorobenzophenone imine

CAS No.: 5606-40-6

Cat. No.: VC1674822

Molecular Formula: C14H13ClN2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5606-40-6 |

|---|---|

| Molecular Formula | C14H13ClN2 |

| Molecular Weight | 244.72 g/mol |

| IUPAC Name | 2-(benzenecarboximidoyl)-4-chloro-N-methylaniline |

| Standard InChI | InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3 |

| Standard InChI Key | YIBUYDHSWMGPBG-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2 |

| Canonical SMILES | CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2 |

Introduction

Chemical Identity and Classification

Basic Information

2-(Methylamino)-5-chlorobenzophenone imine is an organic compound with the molecular formula C₁₄H₁₃ClN₂ and a molecular weight of 244.72 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 5606-40-6 . This compound belongs to the class of benzophenone derivatives containing an imine functionality, which distinguishes it from its related ketone counterpart.

Synonyms and Nomenclature

The compound is known by several nomenclature variants and synonyms in scientific literature:

| Synonym | Type |

|---|---|

| Diazepam Impurity 4 | Pharmaceutical designation |

| 4-chloro-2-[imino(phenyl)methyl]-N-methylaniline | IUPAC-based name |

| 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine | Alternative systematic name |

| Benzenamine, 4-chloro-2-(iminophenylmethyl)-N-methyl- | CAS index name |

| 2-(benzenecarboximidoyl)-4-chloro-N-methylaniline | Alternative systematic name |

Table 1: Common synonyms of 2-(Methylamino)-5-chlorobenzophenone imine

Physical and Chemical Properties

Structural Characteristics

2-(Methylamino)-5-chlorobenzophenone imine features a complex molecular structure characterized by:

-

A chlorinated aromatic ring system

-

An imine (C=N) functional group replacing the typical carbonyl group of benzophenones

-

A secondary amine group (methylamino) at the ortho position to the imine functionality

-

A phenyl substituent attached to the imine carbon

The structural configuration plays a significant role in its chemical behavior and its formation during diazepam degradation.

Physicochemical Parameters

The available physicochemical data for 2-(Methylamino)-5-chlorobenzophenone imine is summarized in the following table:

Table 2: Physicochemical properties of 2-(Methylamino)-5-chlorobenzophenone imine

Formation and Origin

Relationship with Diazepam

2-(Methylamino)-5-chlorobenzophenone imine is primarily identified as an impurity associated with diazepam (Valium®), a medication widely used for its anxiolytic, muscle relaxant (skeletal), and anticonvulsant properties . Understanding the formation and characteristics of this compound is crucial for pharmaceutical quality control and ensuring the purity of diazepam formulations.

Mechanism of Formation

Research has elucidated the specific conditions and mechanism by which this compound forms. When diazepam is exposed to a mixture of ethanol and sodium hydroxide (with NaOH concentration ≥ 1 M), it forms an intermediate product that slowly decomposes . This decomposition results in the formation of two principal products:

-

2-(methylamino)-5-chlorobenzophenone imine (the imine form)

-

2-(methylamino)-5-chlorobenzophenone (the ketone form)

The research indicates that the ratio of imine to ketone formation is directly influenced by the concentration of sodium hydroxide in the reaction medium, with higher NaOH concentrations favoring increased formation of the imine compound .

Chemical Pathway

The detailed mechanism involves an initial hydroxide attack at the C2-carbonyl carbon of diazepam, resulting in the formation of a dioxide intermediate identified as 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2,2-dioxide . This intermediate subsequently undergoes decomposition to yield the imine and ketone products. The reaction can be represented as:

Diazepam → Dioxide Intermediate → 2-(methylamino)-5-chlorobenzophenone imine + 2-(methylamino)-5-chlorobenzophenone

Analytical Characterization and Identification

Spectroscopic Analysis

The characterization of 2-(methylamino)-5-chlorobenzophenone imine has been accomplished through various analytical techniques, which collectively confirm its structural identity. These methods include:

-

High-performance liquid chromatography (HPLC)

-

Ultraviolet-visible absorption spectroscopy

-

Mass spectrometry

-

Proton nuclear magnetic resonance (¹H NMR) spectral analysis

These complementary techniques provide comprehensive data for structural elucidation and differentiation from related compounds.

Significance in Pharmaceutical Research

Historical Context in Research

The compound was characterized in detail and reported in scientific literature in 1996, where it was described as "a heretofore unknown derivative" of diazepam . This discovery represented an important advancement in understanding the chemical behavior and degradation pathways of diazepam, particularly under alkaline conditions.

Synthesis of Related Compounds

Reaction Parameters and Optimization

The preparation of 2-methylamino-5-chlorobenzophenone involves several critical parameters that have been optimized:

| Parameter | Optimized Value | Effect on Yield |

|---|---|---|

| Catalyst to Reactant Ratio | 0.3:1 - 0.8:1 by weight | Critical for reaction completion |

| Methylcarbonate to Reactant Ratio | 10:1 - 20:1 molar ratio | Excess required for efficient methylation |

| Reaction Temperature | 80-90°C | Optimal range for reaction kinetics |

| Reaction Time | 6.5-7.5 hours | Depends on other parameters |

Table 3: Optimized parameters for the synthesis of 2-methylamino-5-chlorobenzophenone

Regulatory and Quality Control Implications

Pharmaceutical Quality Standards

As an identified impurity of diazepam, 2-(methylamino)-5-chlorobenzophenone imine would be subject to regulatory oversight within pharmaceutical manufacturing processes. Regulatory agencies typically require:

-

Identification and characterization of all significant impurities

-

Establishment of acceptable limits

-

Validated analytical methods for detection and quantification

-

Implementation of stability studies to monitor impurity formation

Analytical Monitoring

The detection and quantification of this compound in pharmaceutical preparations would likely involve chromatographic methods with appropriate detection systems, potentially including:

-

HPLC with UV detection

-

HPLC coupled with mass spectrometry

-

Validated reference standards for quantification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume